molecular formula C16H22N4OS B12228863 5-Ethyl-2-({1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}oxy)pyrimidine

5-Ethyl-2-({1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}oxy)pyrimidine

Cat. No.: B12228863
M. Wt: 318.4 g/mol
InChI Key: MZDCSLSHLYFXDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethyl-2-({1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}oxy)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with an ethyl group and a piperidine moiety linked to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-({1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}oxy)pyrimidine typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring, followed by the attachment of the piperidine moiety and subsequent coupling with the pyrimidine ring. The reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-({1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}oxy)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

5-Ethyl-2-({1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}oxy)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-({1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(4-methyl-2-thiazolyl)methylthio)phenoxyacetic acid
  • 2-(2-carboxy-4-methylthiazol-5-yl)ethyl phosphate
  • 4-amino-5-(aminomethyl)-2-methylpyrimidine

Uniqueness

5-Ethyl-2-({1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}oxy)pyrimidine is unique due to its specific combination of functional groups and structural features. The presence of both a thiazole and pyrimidine ring, along with the piperidine moiety, provides a versatile scaffold for various chemical modifications and applications .

Properties

Molecular Formula

C16H22N4OS

Molecular Weight

318.4 g/mol

IUPAC Name

5-[[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-4-methyl-1,3-thiazole

InChI

InChI=1S/C16H22N4OS/c1-3-13-8-17-16(18-9-13)21-14-4-6-20(7-5-14)10-15-12(2)19-11-22-15/h8-9,11,14H,3-7,10H2,1-2H3

InChI Key

MZDCSLSHLYFXDO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)CC3=C(N=CS3)C

Origin of Product

United States

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